2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone
Description
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone (CAS: 866008-89-1; CID: 4528028) is a naphthoquinone derivative featuring a tert-butylsulfanyl-ethylamino substituent at position 2 and a chlorine atom at position 3. Its IUPAC name is 2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione, with a SMILE string of CC(C)(C)SCCNC(C1=O)=C(Cl)C(=O)c(c12)cccc2 .
This compound is primarily utilized as a pharmaceutical intermediate, fine chemical, and reagent in synthetic organic and medicinal chemistry . Analytical characterization methods include HPLC, GC-MS, NMR, FTIR, and elemental analysis, ensuring high purity (>95%) for research and industrial applications .
Properties
IUPAC Name |
2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(2,3)21-9-8-18-13-12(17)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGOPDNXLNHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthoquinone core: This can be achieved through the oxidation of naphthalene derivatives.
Introduction of the chloro group: Chlorination of the naphthoquinone core is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the aminoethyl chain: This step involves the nucleophilic substitution reaction where the aminoethyl chain is introduced.
Addition of the tert-butylsulfanyl group:
Chemical Reactions Analysis
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Scientific Research Applications
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the aminoethyl chain and tert-butylsulfanyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences:
The bromine substituent in compound [12] may increase molecular polarizability compared to chlorine, altering reactivity in cross-coupling or nucleophilic substitution reactions . The furan ring in compound [8] replaces sulfur with oxygen, reducing electron density and altering solubility profiles .
Crystal Packing :
- All analogs ([8], [11], [12]) exhibit one molecule per asymmetric unit, while the title compound’s crystal structure remains uncharacterized in available literature .
Synthetic Routes: A related naphthoquinone derivative, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-piperidinyl-1,4-naphthoquinone, was synthesized via condensation with triethylamine, suggesting that similar methods may apply to the title compound .
Research Findings and Implications
Electronic and Steric Effects
- Thienyl vs.
- Halogen Substitution : Bromine in compound [12] may confer stronger intermolecular interactions (e.g., halogen bonding) compared to chlorine, impacting solid-state packing and solubility .
Biological Activity
Overview of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone is a synthetic organic compound that belongs to the naphthoquinone class. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound suggest potential interactions with biological targets.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈ClN₁O₂S
- Molecular Weight : Approximately 321.84 g/mol
- Functional Groups :
- Naphthoquinone moiety, which is often associated with redox activity.
- Tert-butylsulfanyl group, which may influence solubility and reactivity.
Anticancer Activity
Naphthoquinones have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Topoisomerases : Naphthoquinones can interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.
- Reactive Oxygen Species (ROS) Generation : They can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.
Antimicrobial Activity
Compounds with naphthoquinone structures often exhibit antimicrobial properties. Studies have shown that they can be effective against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:
- Disruption of Cell Membrane Integrity : Naphthoquinones can interact with microbial membranes, leading to leakage of cellular contents.
- Inhibition of Enzymatic Pathways : They may inhibit key enzymes involved in microbial metabolism.
Anti-inflammatory Activity
Research has suggested that naphthoquinones possess anti-inflammatory properties by modulating inflammatory pathways. This includes:
- Inhibition of Pro-inflammatory Cytokines : They can reduce the production of cytokines such as TNF-α and IL-6.
- Blocking NF-kB Pathway : Naphthoquinones may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
